2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
Descripción
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a sulfanylacetic acid moiety. Its molecular formula is C₁₁H₁₀N₂O₄S, with a molecular weight of 270.28 g/mol (calculated from ). This compound is primarily utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors and anticancer agents .
Propiedades
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-16-8-4-2-7(3-5-8)10-12-13-11(17-10)18-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQTYWWCRZSQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a 1,3,4-oxadiazole ring, have been known to target various proteins. For instance, a compound with a similar structure, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, targets the protein aldose reductase.
Mode of Action
It is known that compounds with a 1,3,4-oxadiazole ring can interact with their targets through various mechanisms. These interactions can lead to changes in the target’s function, which can result in therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways. For instance, compounds containing a 1,3,4-oxadiazole ring have been reported to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities. For instance, compounds containing a 1,3,4-oxadiazole ring have been reported to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities.
Análisis Bioquímico
Biochemical Properties
These interactions with various enzymes, proteins, and other biomolecules are likely due to the unique structure of the oxadiazole ring in the compound.
Cellular Effects
Similar compounds have been found to have significant effects on various types of cells and cellular processes. For instance, some oxadiazole derivatives have been found to inhibit the growth of certain bacteria, indicating a potential impact on cellular metabolism.
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins.
Actividad Biológica
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 344.38 g/mol
- CAS Number : 337498-61-0
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial activity. The specific compound has demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8.23 µg/mL |
| Escherichia coli | 6.25 µg/mL |
| Klebsiella pneumoniae | 6.62 µg/mL |
These results suggest that the compound may inhibit biofilm formation and bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, studies have shown that this compound exhibits antifungal activity against Candida species. The MIC values for antifungal activity were found to range from 6.25 to 12.5 µM, indicating its potential as an antifungal agent .
The mechanism by which this compound exerts its biological effects is linked to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. This leads to increased permeability and ultimately cell death .
Case Studies and Research Findings
Several studies have investigated the biological properties of related oxadiazole compounds. For instance:
- Study on Antibiofilm Activity :
- Antimicrobial Screening :
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications and Key Features
The following table summarizes structural analogs and their key differences:
Lipophilicity and Solubility
- The target compound’s sulfanylacetic acid group enhances aqueous solubility compared to ester derivatives (e.g., ethyl ester in ).
- N-(4-methylphenyl)acetamide analogs (e.g., ) exhibit higher logP values due to aromatic methyl groups, favoring blood-brain barrier penetration but reducing solubility .
Bioactivity
- Antifungal Activity : The hydrazide derivative () shows moderate antifungal activity, whereas the target compound’s carboxylic acid group may enhance binding to fungal enzymes through hydrogen bonding .
- Anticancer Potential: Analogs with methylphenyl substitutions () demonstrate specificity for TNBC, likely due to interactions with the cGAS-STING pathway. The 4-methoxyphenyl group in the target compound may offer similar targeting but with improved metabolic stability .
Stability and Reactivity
- Ester Derivatives (e.g., ) exhibit superior stability under acidic conditions compared to the carboxylic acid form of the target compound.
- The sulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, which could alter bioactivity. This is less problematic in amide or hydrazide analogs .
Q & A
Basic Questions
Q. What synthetic methodologies are employed for the preparation of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid, and how is its structural integrity verified?
- Answer : The compound is synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-oxadiazole core.
Alkylation : The intermediate thiol is alkylated with chloroacetic acid derivatives to introduce the sulfanyl-acetic acid moiety.
Structural confirmation relies on elemental analysis , 1H NMR (e.g., thiol proton disappearance at ~13 ppm), IR spectroscopy (C=S stretch at ~680 cm⁻¹), and TLC for purity assessment .
Q. What safety protocols should be followed when handling this compound in a research laboratory?
- Answer : Immediate consultation with a physician is required upon exposure. Key protocols include:
- Avoiding inhalation/contact using PPE (gloves, lab coats).
- Referencing the SDS for first-aid measures (e.g., rinsing eyes with water for 15 minutes).
- Storing the compound in a cool, dry area away from oxidizers .
Advanced Questions
Q. How can computational reaction design frameworks accelerate the optimization of synthetic routes for this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while machine learning models analyze experimental data to identify optimal conditions (e.g., solvent polarity, temperature). For example, ICReDD’s workflow reduces iterative experimentation by 40–60% through computational pre-screening .
Q. What crystallographic data are critical for understanding the structure-activity relationship (SAR) of this compound?
- Answer : X-ray crystallography reveals planar geometries in the oxadiazole ring, enabling π-π stacking with biological targets. Bond angles (e.g., C-S-C ~105°) and dihedral angles (e.g., 4-methoxyphenyl group orientation) correlate with electronic properties and solubility. Related structures show intermolecular hydrogen bonds between the acetic acid moiety and water, influencing bioavailability .
Q. How do researchers address discrepancies between theoretical predictions and experimental bioactivity data for such derivatives?
- Answer : Discrepancies are resolved via:
- Orthogonal assays : Comparing enzymatic inhibition (e.g., COX-2) with cellular cytotoxicity.
- Dose-response curves : Identifying non-linear relationships masked in initial screenings.
- Molecular dynamics simulations : Refining docking poses to account for protein flexibility. Methodologies from contested territories research emphasize iterative feedback between computational and experimental data .
Q. What strategies are used to develop structurally diverse libraries of this compound for pharmacological screening?
- Answer : Structural diversification is achieved by:
- Varying alkylating reagents : Substituting chloroacetic acid with bromo- or iodo-derivatives.
- Modifying the oxadiazole substituents : Introducing electron-withdrawing groups (e.g., nitro) or heteroaromatic rings.
Libraries are screened against epilepsy (maximal electroshock test) and cancer (MTT assay) models, with SAR guided by logP and hydrogen-bonding capacity .
Q. How does the sulfanyl-acetic acid moiety influence the coordination chemistry of this compound with transition metals?
- Answer : The sulfanyl group acts as a soft Lewis base , forming stable complexes with Cu(II), Pt(II), and Ag(I). Spectroscopic characterization (e.g., UV-Vis absorption at 450–500 nm for d-d transitions) and X-ray studies reveal tetrahedral or square-planar geometries. These complexes exhibit enhanced redox activity, relevant to catalytic or anticancer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
